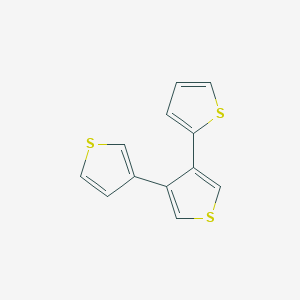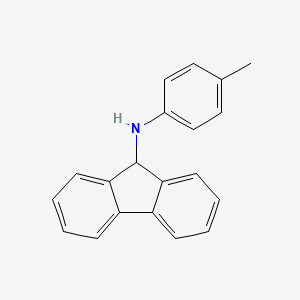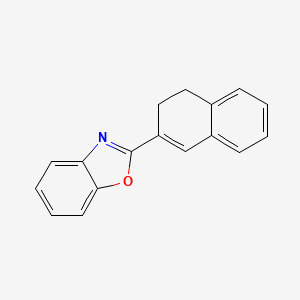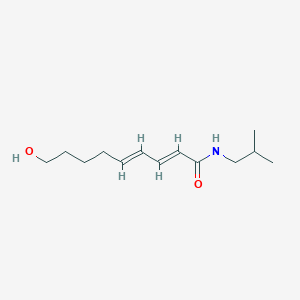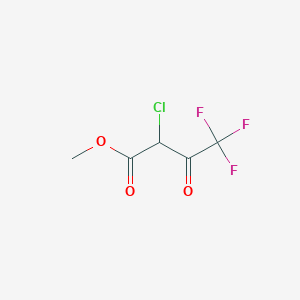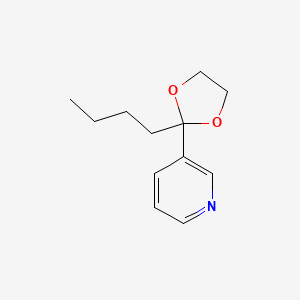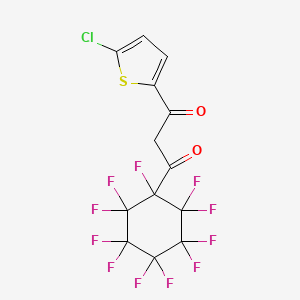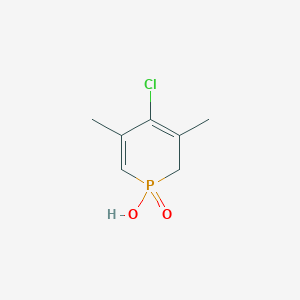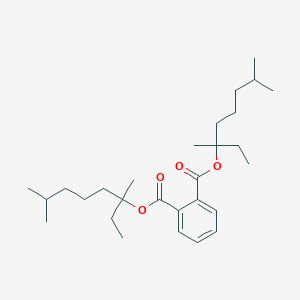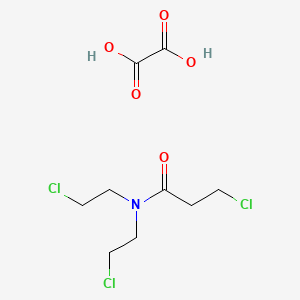
3-chloro-N,N-bis(2-chloroethyl)propanamide;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N,N-bis(2-chloroethyl)propanamide;oxalic acid is a chemical compound with a complex structure It is known for its applications in various fields including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N,N-bis(2-chloroethyl)propanamide;oxalic acid typically involves the reaction of 3-chloropropanamide with bis(2-chloroethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the efficiency and yield of the synthesis.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic synthetic route but is optimized for higher throughput and cost-effectiveness. Quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
3-chloro-N,N-bis(2-chloroethyl)propanamide;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines.
科学的研究の応用
3-chloro-N,N-bis(2-chloroethyl)propanamide;oxalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 3-chloro-N,N-bis(2-chloroethyl)propanamide;oxalic acid involves its interaction with molecular targets in cells. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy.
類似化合物との比較
3-chloro-N,N-bis(2-chloroethyl)propanamide;oxalic acid can be compared with other similar compounds such as:
2-chloro-N,N-bis(2-chloroethyl)ethanamine: Known for its use as a nitrogen mustard in chemotherapy.
Bis(2-chloroethyl) ether: Used as a solvent and in the production of other chemicals.
3-chloro-N,N-bis(trimethylsilyl)aniline: Used in organic synthesis as a reagent.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
113443-72-4 |
|---|---|
分子式 |
C9H14Cl3NO5 |
分子量 |
322.6 g/mol |
IUPAC名 |
3-chloro-N,N-bis(2-chloroethyl)propanamide;oxalic acid |
InChI |
InChI=1S/C7H12Cl3NO.C2H2O4/c8-2-1-7(12)11(5-3-9)6-4-10;3-1(4)2(5)6/h1-6H2;(H,3,4)(H,5,6) |
InChIキー |
DOJSFUYHUHEGFN-UHFFFAOYSA-N |
正規SMILES |
C(CCl)C(=O)N(CCCl)CCCl.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


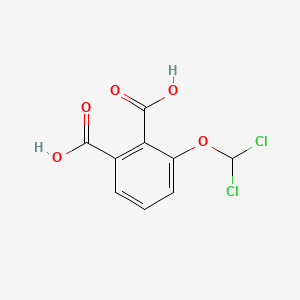
![4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one](/img/structure/B14315229.png)
![Benzamide, N-[2-(2-propenyl)phenyl]-](/img/structure/B14315233.png)
